7-Methoxyindoline hydrochloride CAS number 4770-43-8
7-Methoxyindoline hydrochloride CAS number 4770-43-8
Technical Whitepaper: 7-Methoxyindoline Hydrochloride
Executive Summary
7-Methoxyindoline hydrochloride (CAS 4770-43-8) is a bicyclic heterocyclic building block critical to modern medicinal chemistry. Unlike its oxidized parent (7-methoxyindole), the indoline scaffold offers a distinct three-dimensional vector for drug design, introducing chirality and reducing planarity—a key factor in improving the solubility and "escape from flatland" properties of drug candidates.
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of 7-methoxyindoline hydrochloride. It is primarily utilized as a pharmacophore in the development of Alpha-1 adrenoceptor antagonists (e.g., Silodosin analogues) and 5-HT (Serotonin) receptor modulators , where the C7-methoxy substituent provides essential steric bulk and electronic donation to secure receptor subtype selectivity.
Chemical Profile & Specifications
The hydrochloride salt form is preferred for its enhanced stability against oxidative dehydrogenation (reversion to indole) and superior water solubility compared to the free base.
| Property | Specification |
| IUPAC Name | 7-Methoxy-2,3-dihydro-1H-indole hydrochloride |
| CAS Number | 4770-43-8 |
| Molecular Formula | C₉H₁₁NO[1][2] · HCl |
| Molecular Weight | 185.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 210–215 °C (Decomposition) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |
| pKa (Conj. Acid) | ~4.5–5.0 (Indoline nitrogen is less basic than aliphatic amines) |
| Storage | Hygroscopic; Store under inert gas (Argon/Nitrogen) at -20°C |
Structural Logic & Pharmacophore Utility
The utility of 7-methoxyindoline stems from two specific structural features that differentiate it from unsubstituted indolines:
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The C7-Methoxy Group:
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Electronic Effect: Acts as a weak electron-donating group (EDG) via resonance, increasing electron density at the N1 position, making the nitrogen a better nucleophile for derivatization compared to unsubstituted indoline.
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Steric Effect: The methoxy group at C7 creates a "steric wall" near the binding site. In GPCR ligands, this often prevents rotation or enforces a specific binding conformation, enhancing selectivity (e.g., distinguishing between
and adrenergic receptors).
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The Indoline Core (sp³ character):
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Unlike the planar indole, the indoline ring is puckered (C2 and C3 are sp³ hybridized). This increases the molecule's "fraction of sp³ carbons" (
), a metric correlated with higher clinical success rates due to improved solubility and lower promiscuity.
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Visualization: Pharmacophore Logic
Synthesis & Preparation Protocol
The most robust route to 7-methoxyindoline is the selective reduction of 7-methoxyindole. While catalytic hydrogenation (
Workflow Diagram
Detailed Protocol: Reduction of 7-Methoxyindole
Safety Note: Sodium cyanoborohydride is highly toxic and generates HCN gas if exposed to strong acids.[3] Perform all operations in a well-ventilated fume hood.
Step 1: Reduction
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Dissolution: In a round-bottom flask, dissolve 7-methoxyindole (1.0 eq) in Glacial Acetic Acid (concentration ~0.5 M).
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Reagent Addition: Cool the solution to 10–15°C. Add Sodium Cyanoborohydride (
, 3.0 eq) portion-wise over 30 minutes. Reasoning: Controlled addition prevents exotherms and minimizes polymerization side-reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The indole spot (fluorescent under UV) should disappear, replaced by a non-fluorescent, lower Rf indoline spot (stains with Ninhydrin or Ehrlich’s reagent).
Step 2: Work-up (Critical for Purity)
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Quenching: Pour the reaction mixture carefully into ice water.
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Basification: Slowly add 50% NaOH or solid
until pH > 10. Note: The solution must be basic to ensure the amine is in the free base form for extraction. -
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
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Washing: Wash combined organics with saturated
followed by Brine. Dry over and concentrate in vacuo to yield the crude oil (7-methoxyindoline free base).
Step 3: Salt Formation (Hydrochloride)
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Solvation: Dissolve the crude oil in a minimum amount of dry Diethyl Ether or Ethanol .
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Acidification: Dropwise add 4M HCl in Dioxane (or HCl gas bubbled into ether) at 0°C.
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Precipitation: A white solid will precipitate immediately. Stir for 30 minutes.
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Filtration: Filter the solid under Argon (to prevent oxidation). Wash with cold ether.
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Drying: Dry under high vacuum to yield 7-Methoxyindoline Hydrochloride .
Handling, Stability & Safety
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Oxidative Liability: Indolines are susceptible to auto-oxidation back to indoles upon exposure to air and light. The HCl salt significantly mitigates this, but the compound should still be stored in amber vials under inert atmosphere.
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Toxicology:
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Acute Toxicity: Classified as H300 (Fatal if swallowed) . Indoline derivatives can act as central nervous system depressants or stimulants depending on substitution.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator if handling bulk powder.
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Incompatibility: Strong oxidizing agents (permanganates, peroxides) will revert the molecule to 7-methoxyindole or degrade the ring system.
References
- Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis, 1977(10), 859-892.
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Sigma-Aldrich. (2023). "Safety Data Sheet: 7-Methoxyindoline hydrochloride."
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Biotage. (2024). "Reduction of Indoles: Application Note." Biotage Technical Resources.
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PubChem. (2024). "Compound Summary: 7-Methoxyindoline." National Library of Medicine.
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Patents. (Various). Use of 7-methoxyindoline in the synthesis of alpha-1a adrenoceptor antagonists (e.g., related to Silodosin intermediates). Google Patents.
